

6-Chloro-1H-indol-5-ol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 6-Chloro-1H-indol-5-OL

Cat. No.: B062793

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Disclaimer: Direct experimental data for **6-Chloro-1H-indol-5-ol** is limited in publicly available literature. This guide provides a comprehensive overview of its predicted properties based on available data for structurally similar indole derivatives. Researchers should verify these properties through experimental analysis.

This technical guide provides an in-depth overview of the physical and chemical properties, potential synthetic routes, and biological significance of **6-Chloro-1H-indol-5-ol**. The information is tailored for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential and applications of substituted indole compounds.

Core Physical and Chemical Properties

Quantitative data for **6-Chloro-1H-indol-5-ol** and its closely related analogs are summarized below to facilitate comparison. These values are critical for understanding the compound's behavior in various experimental settings.

Table 1: Physical and Chemical Properties of **6-Chloro-1H-indol-5-ol** and Related Compounds

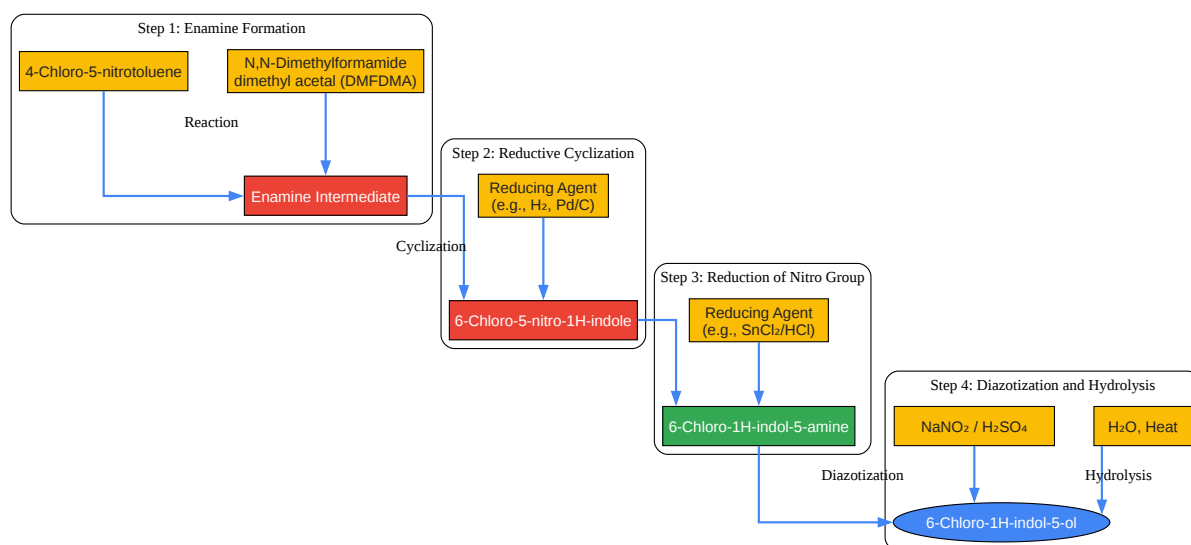
Property	6-Chloro-1H-indol-5-ol (Predicted)	6-Chloro-5-hydroxy-1H-indole-2-carboxylic acid[1]	6-Chloro-5-methoxy-1H-indole[2]	6-Chloro-5-fluoro-1H-indole[3]
Molecular Formula	C ₈ H ₆ ClNO	C ₉ H ₆ ClNO ₃	C ₉ H ₈ ClNO	C ₈ H ₅ ClFN
Molecular Weight	167.59 g/mol	211.60 g/mol	181.62 g/mol	169.58 g/mol
Melting Point	Not available	Not available	Not available	Not available
Boiling Point	Not available	Not available	Not available	Not available
Solubility	Not available	Not available	Not available	Not available
pKa	Not available	Not available	Not available	Not available
XLogP3	Not available	2.2	2.6	2.8

Synthesis and Experimental Protocols

The synthesis of **6-Chloro-1H-indol-5-ol** is not explicitly detailed in readily available literature. However, a plausible synthetic strategy can be inferred from established indole synthesis methodologies, such as the Leimgruber-Batcho indole synthesis. This method is versatile and widely used for preparing substituted indoles.

A general experimental workflow for a modified Leimgruber-Batcho synthesis of a related compound, 6-chloro-5-fluoroindole, is described in a patent and provides a relevant example. [4] This process typically involves the reaction of a substituted nitrotoluene with a formamide acetal to form an enamine, followed by reductive cyclization to yield the indole core.

Hypothetical Synthetic Workflow for **6-Chloro-1H-indol-5-ol**



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References

- 1. 6-chloro-5-hydroxy-1H-indole-2-carboxylic acid | C₉H₆ClNO₃ | CID 144180792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Chloro-5-methoxy-1H-indole | C₉H₈ClNO | CID 13113493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Chloro-5-fluoro-1H-indole | C₈H₅ClFN | CID 2773648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine - Google Patents [patents.google.com]
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